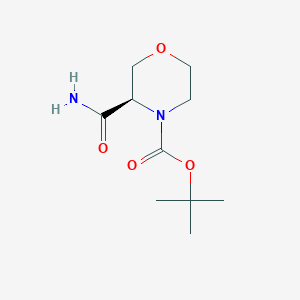
1-(Trifluoromethyl)naphthalene-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-acetonitrile typically involves the introduction of a trifluoromethyl group to a naphthalene derivative followed by the addition of an acetonitrile group. One common method involves the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to a nucleophilic substitution reaction with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters, thiol derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphthalene-3-acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-acetonitrile involves its interaction with molecular targets through its trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. The compound can participate in various biochemical pathways, including those involving oxidative stress and redox reactions .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the acetonitrile group.
3-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group and a nitrile group but on a benzene ring instead of a naphthalene ring.
1-(Trifluoromethyl)benzene: Contains only the trifluoromethyl group on a benzene ring.
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C13H8F3N |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-8-9(5-6-17)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Clave InChI |
OMOSPWKVHWIRSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)





![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)

![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)



![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)

